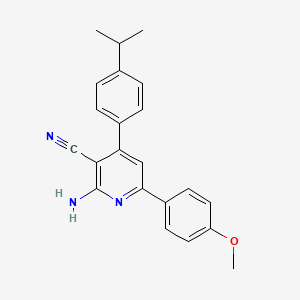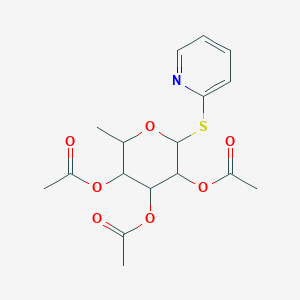![molecular formula C23H16N4O2S B15017628 2-methyl-3-({(E)-[5-(quinolin-8-ylsulfanyl)furan-2-yl]methylidene}amino)quinazolin-4(3H)-one](/img/structure/B15017628.png)
2-methyl-3-({(E)-[5-(quinolin-8-ylsulfanyl)furan-2-yl]methylidene}amino)quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-METHYL-3-[(E)-{[5-(QUINOLIN-8-YLSULFANYL)FURAN-2-YL]METHYLIDENE}AMINO]-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex heterocyclic compound that incorporates quinoline, furan, and quinazoline moieties. This compound is of significant interest due to its potential biological and pharmacological activities, making it a valuable target for synthetic and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYL-3-[(E)-{[5-(QUINOLIN-8-YLSULFANYL)FURAN-2-YL]METHYLIDENE}AMINO]-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves multi-step reactions starting from readily available precursors. The key steps include:
Formation of the Quinoline Moiety: This can be achieved through various named reactions such as the Skraup, Doebner-Von Miller, or Friedlander synthesis.
Synthesis of the Furan Ring: The furan ring can be synthesized via the Paal-Knorr synthesis or other cyclization methods.
Coupling Reactions: The quinoline and furan rings are then coupled using appropriate linkers and conditions to form the desired intermediate.
Final Cyclization: The final step involves cyclization to form the quinazoline ring, completing the synthesis of the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield, purity, and scalability. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification techniques .
Chemical Reactions Analysis
Types of Reactions
2-METHYL-3-[(E)-{[5-(QUINOLIN-8-YLSULFANYL)FURAN-2-YL]METHYLIDENE}AMINO]-3,4-DIHYDROQUINAZOLIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline or tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline and furan rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinoline derivatives .
Scientific Research Applications
2-METHYL-3-[(E)-{[5-(QUINOLIN-8-YLSULFANYL)FURAN-2-YL]METHYLIDENE}AMINO]-3,4-DIHYDROQUINAZOLIN-4-ONE has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-METHYL-3-[(E)-{[5-(QUINOLIN-8-YLSULFANYL)FURAN-2-YL]METHYLIDENE}AMINO]-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit key enzymes involved in disease pathways.
Receptor Binding: It may bind to specific receptors, modulating their activity and leading to therapeutic effects.
Signal Transduction: The compound may interfere with signal transduction pathways, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline, furan, and quinazoline derivatives, such as:
Quinoline Derivatives: Chloroquine, quinine, and camptothecin.
Furan Derivatives: Furosemide and nitrofurantoin.
Quinazoline Derivatives: Gefitinib and erlotinib.
Uniqueness
The uniqueness of 2-METHYL-3-[(E)-{[5-(QUINOLIN-8-YLSULFANYL)FURAN-2-YL]METHYLIDENE}AMINO]-3,4-DIHYDROQUINAZOLIN-4-ONE lies in its multi-functional structure, which combines the pharmacological properties of quinoline, furan, and quinazoline moieties.
Properties
Molecular Formula |
C23H16N4O2S |
|---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
2-methyl-3-[(E)-(5-quinolin-8-ylsulfanylfuran-2-yl)methylideneamino]quinazolin-4-one |
InChI |
InChI=1S/C23H16N4O2S/c1-15-26-19-9-3-2-8-18(19)23(28)27(15)25-14-17-11-12-21(29-17)30-20-10-4-6-16-7-5-13-24-22(16)20/h2-14H,1H3/b25-14+ |
InChI Key |
FJDSTPKKAZUNPL-AFUMVMLFSA-N |
Isomeric SMILES |
CC1=NC2=CC=CC=C2C(=O)N1/N=C/C3=CC=C(O3)SC4=CC=CC5=C4N=CC=C5 |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1N=CC3=CC=C(O3)SC4=CC=CC5=C4N=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(E)-[(2,4-Dimethylphenyl)imino]methyl]-2-nitrophenyl 4-methoxybenzoate](/img/structure/B15017548.png)

![N'-[(E)-{2-[(3-bromobenzyl)oxy]naphthalen-1-yl}methylidene]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetohydrazide](/img/structure/B15017557.png)
![2-(2,4-dimethylphenoxy)-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B15017561.png)
![N-{2-[(2E)-2-(4-hydroxy-3-nitrobenzylidene)hydrazino]-2-oxoethyl}-2-furamide](/img/structure/B15017567.png)

![N'-[(5-methyl-2-furyl)methylene]-4-nitrobenzohydrazide](/img/structure/B15017572.png)
![4-{(E)-[(4-{[(2E)-2-(4-{[(4-methyl-3-nitrophenyl)sulfonyl]oxy}benzylidene)hydrazinyl]carbonyl}phenyl)imino]methyl}phenyl 4-methyl-3-nitrobenzenesulfonate](/img/structure/B15017575.png)

![(3E)-3-{2-[(2,4-dibromo-5-methylphenoxy)acetyl]hydrazinylidene}-N-[4-(diethylamino)benzyl]butanamide](/img/structure/B15017592.png)
![bis(4-{(E)-[(2,4-dimethylphenyl)imino]methyl}phenyl) benzene-1,4-dicarboxylate](/img/structure/B15017609.png)
![N'-[(E)-(4-cyanophenyl)methylidene]octanehydrazide](/img/structure/B15017613.png)
![2-(4-bromo-2-methoxyphenoxy)-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B15017621.png)
